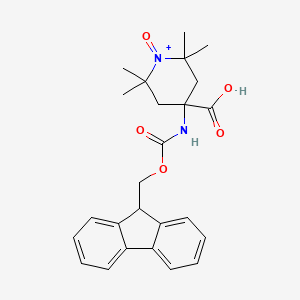![molecular formula C12H13NO3S B13091699 {1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid CAS No. 70032-89-2](/img/structure/B13091699.png)
{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid is a complex organic compound that features a unique structure combining an isoindole ring with a hydroxyethylthio group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the isoindole ring, followed by the introduction of the hydroxyethylthio group and the acetic acid moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoindole ring can be reduced under specific conditions to form dihydroisoindoles.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation requires amines and coupling agents like EDCI or DCC.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroisoindoles.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylthio group may play a crucial role in binding to these targets, while the isoindole ring provides structural stability. The compound may modulate biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-((2-Hydroxyethyl)thio)-1H-isoindol-2-yl)acetic acid: Similar structure but with a different isoindole configuration.
2-(1-((2-Hydroxyethyl)thio)-2H-indol-2-yl)acetic acid: Features an indole ring instead of an isoindole ring.
Uniqueness
2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
70032-89-2 |
|---|---|
Fórmula molecular |
C12H13NO3S |
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
2-[1-(2-hydroxyethylsulfanyl)isoindol-2-yl]acetic acid |
InChI |
InChI=1S/C12H13NO3S/c14-5-6-17-12-10-4-2-1-3-9(10)7-13(12)8-11(15)16/h1-4,7,14H,5-6,8H2,(H,15,16) |
Clave InChI |
DZXCUISUUVEVAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN(C(=C2C=C1)SCCO)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091629.png)
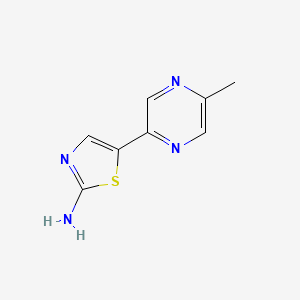

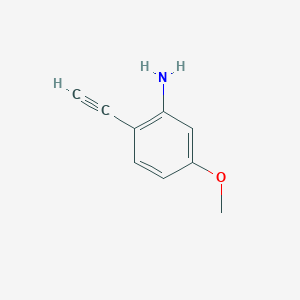
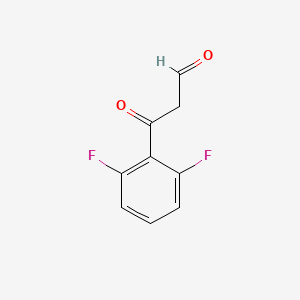
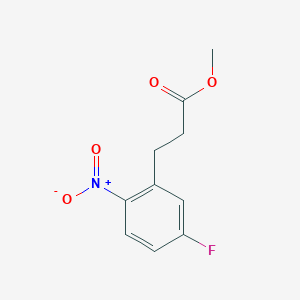
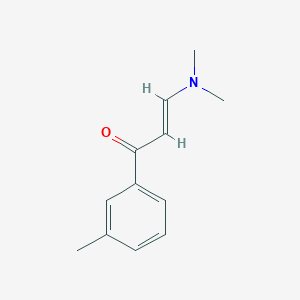
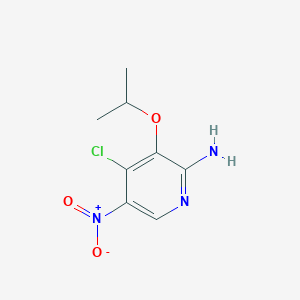

![7-(Benzyloxy)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine](/img/structure/B13091661.png)

![2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13091679.png)
